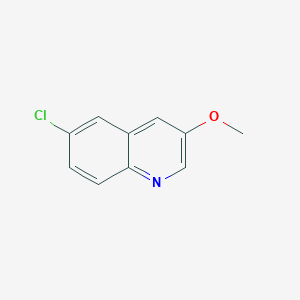

6-Chloro-3-methoxyquinoline

Description

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

6-chloro-3-methoxyquinoline |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9/h2-6H,1H3 |

InChI Key |

BLUXTOFCSTXYAS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C2C=CC(=CC2=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methoxyquinoline typically involves the chlorination of 3-methoxyquinoline. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents . The reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-methoxyquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium is a typical oxidizing agent.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.

Major Products Formed:

Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

Oxidation: Quinoline-3-carboxaldehyde or quinoline-3-carboxylic acid.

Reduction: Tetrahydroquinoline derivatives.

Scientific Research Applications

Pharmaceutical Applications

6-Chloro-3-methoxyquinoline and its derivatives are extensively studied for their potential as therapeutic agents:

- Antimicrobial Agents : Research has demonstrated that derivatives of this compound exhibit potent activity against antibiotic-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli . The compound's structure allows for modifications that enhance its antimicrobial efficacy.

- Anticancer Properties : The compound serves as an important intermediate in synthesizing anticancer drugs. Its derivatives have shown promise in targeting various cancer cell lines, demonstrating significant cytotoxic effects .

- Fluorescent Probes : this compound is utilized in developing fluorescent probes for biological imaging. These probes enable real-time visualization of cellular processes, aiding in biological research .

- Antimalarial Activity : Similar compounds within the quinoline family have been explored for their antimalarial properties, particularly against Plasmodium species. The structural characteristics of this compound may contribute to similar activities .

Organic Synthesis Applications

The compound is a valuable building block in organic synthesis, facilitating the creation of complex molecules:

- Synthesis of Novel Compounds : Various synthetic routes have been developed to modify this compound, allowing researchers to create new derivatives with enhanced biological activities .

- Material Science : Its unique structure is also explored for applications in material science, particularly in developing polymers and coatings due to its reactive aldehyde group .

Antimicrobial Evaluation

A study synthesized several derivatives of this compound, evaluating their antimicrobial activity against resistant bacterial strains. The findings indicated that certain modifications significantly increased their effectiveness against both gram-positive and gram-negative bacteria .

Anticancer Research

Research focusing on the anticancer properties of this compound derivatives revealed that specific substitutions at the quinoline ring enhanced their cytotoxic effects on various cancer cell lines. These findings support further investigation into optimizing these compounds for clinical use .

Fluorescent Probes Development

A recent study highlighted the use of this compound as a precursor for synthesizing fluorescent probes used in live-cell imaging. The ability to visualize cellular dynamics in real-time has significant implications for understanding disease mechanisms .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloroquinoline | Chlorine at position 6 | Primarily studied for antibacterial properties |

| 3-Methoxyquinoline | Methoxy group at position 3 | Exhibits different biological activities |

| 2-Chloro-6-methoxyquinoline | Chlorine at position 2 | Used in different synthetic pathways |

| 4-Methyl-6-chloroquinoline | Methyl group at position 4 | Alters electronic properties, affecting biological activity |

The distinct combination of functional groups in this compound contributes to its unique biological activities and potential applications in drug development.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methoxyquinoline involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Oxidative Stress Induction: It can induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to cell damage and apoptosis.

DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

Structural Analogs with Varying Substituent Positions

The position of substituents on the quinoline backbone significantly affects molecular properties. Key examples include:

4-Chloro-3-ethyl-6-methoxy-2-methylquinoline

- Substituents : Chloro (4), methoxy (6), ethyl (3), methyl (2).

- Melting Point : 283°C, indicating high thermal stability due to steric bulk and intermolecular interactions .

- Applications: Potential use in materials science or as a synthetic intermediate.

2-Chloro-6-methoxyquinoline-3-carbaldehyde

- Substituents : Chloro (2), methoxy (6), carbaldehyde (3).

- Structural Insights : Single-crystal X-ray data (R factor = 0.041) confirm planar geometry, with the carbaldehyde group enabling further derivatization .

- Reactivity : The aldehyde moiety offers a site for nucleophilic addition, useful in synthesizing Schiff bases or hydrazones.

2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline

- Substituents : Chloro (2 and 3), methoxy (6), chloropropyl side chain.

Substituent Effects on Physical and Chemical Properties

- Methoxy vs.

- Chloro Position: Chloro at position 6 (as in 6-Chloro-3-methoxyquinoline) vs. position 2 (e.g., 2-Chloro-6-methoxyquinoline-3-carbaldehyde ) alters electron distribution, directing electrophilic attacks to different ring positions.

Biological Activity

6-Chloro-3-methoxyquinoline is a heterocyclic compound with significant biological activity, particularly in antimicrobial and anticancer research. This article examines its biological properties, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

The chemical formula of this compound is C10H8ClN, with a molecular weight of approximately 191.63 g/mol. The compound features a chlorine atom at the sixth position and a methoxy group at the third position of the quinoline ring, which contributes to its unique chemical reactivity and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae.

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

This data suggests that this compound could serve as a lead compound in the development of new antimicrobial agents .

Anticancer Activity

The compound has also been studied for its anticancer properties. It may act by inhibiting DNA synthesis in cancer cells or interfering with signaling pathways critical for cell proliferation. For example, certain analogs have shown promising results in inhibiting tumor growth in vitro, suggesting potential for further development in cancer therapeutics.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.

- DNA Interaction : It can disrupt DNA replication processes, leading to cell death in rapidly dividing cells.

- Signal Modulation : By affecting signaling pathways, it can alter cellular responses to external stimuli, impacting cell survival and proliferation.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced antimicrobial activity when combined with other compounds, suggesting synergistic effects that could be exploited in drug formulation .

- Anticancer Research : Another investigation highlighted that specific structural modifications to the quinoline framework significantly improved anticancer activity against various cell lines. For instance, substituting different groups at specific positions on the quinoline ring altered the potency against cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-3-methoxyquinoline, and how can researchers validate intermediate purity?

- Methodology : The synthesis typically involves chlorination and methoxylation of quinoline precursors. For example, chlorination at the 6-position can be achieved using POCl₃ or SOCl₂ under reflux, followed by methoxy group introduction via nucleophilic substitution with sodium methoxide.

- Validation : Intermediate purity is confirmed via TLC, HPLC, or GC-MS. Spectroscopic techniques like ¹H/¹³C NMR and FT-IR are critical for structural confirmation. For example, the methoxy group (-OCH₃) shows a singlet at δ ~3.9 ppm in ¹H NMR .

- Key Data : Stability tests under standard conditions (25°C, dry atmosphere) are recommended to assess shelf life .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodology :

- X-ray crystallography (e.g., single-crystal analysis) resolves the planar quinoline core and substituent orientations (e.g., C–Cl and C–O bond angles) .

- Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 223.05 for C₁₁H₉ClNO₂).

- NMR identifies electronic environments (e.g., aromatic protons at δ 7.2–8.5 ppm and methoxy at δ ~3.9 ppm) .

Q. How does the methoxy group at the 3-position influence reactivity in substitution reactions?

- Methodology : The methoxy group acts as an electron-donating group, activating the quinoline ring for electrophilic substitution at the 4- and 8-positions. Researchers can test reactivity using halogenation (e.g., Br₂ in acetic acid) or nitration (HNO₃/H₂SO₄) .

- Key Insight : Steric hindrance from the 3-methoxy group may reduce nucleophilic substitution rates at adjacent positions, necessitating harsher conditions (e.g., elevated temperatures) .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on this compound’s antimicrobial activity?

- Methodology :

- Structural analogs : Compare bioactivity of derivatives (e.g., 6-chloro-3-ethyl-2-hydrazinoquinoline) to isolate substituent effects .

- Mechanistic studies : Use fluorescence quenching or molecular docking to assess interactions with microbial enzymes (e.g., DNA gyrase) .

- Data normalization : Control for solvent effects (e.g., DMSO vs. ethanol) and bacterial strain variability .

Q. What strategies optimize cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalizing this compound?

- Methodology :

- Catalyst screening : Pd(PPh₃)₄ or PdCl₂(dppf) in DMF/H₂O at 80–100°C .

- Protecting groups : Temporarily block the methoxy group with TMSCl to prevent undesired side reactions .

- Yield optimization : Monitor reaction progress via LC-MS and adjust stoichiometry (e.g., aryl boronic acid:quinoline = 1.2:1) .

Q. How can computational modeling predict the metabolic stability of this compound derivatives?

- Methodology :

- In silico tools : Use SwissADME or ADMET Predictor to estimate metabolic pathways (e.g., CYP450-mediated oxidation) .

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict susceptibility to electrophilic attack .

- Validation : Compare predictions with in vitro microsomal assays (e.g., rat liver microsomes) .

Contradiction Analysis & Experimental Design

Q. Why do solubility studies of this compound in polar vs. non-polar solvents show conflicting results?

- Analysis :

- Structural factors : The chloro and methoxy groups create a dipole moment favoring solubility in polar aprotic solvents (e.g., DMF) but poor solubility in water due to hydrophobic quinoline core .

- Experimental adjustments : Use co-solvents (e.g., DMSO:water = 1:9) or sonication to enhance dissolution .

Q. How to design stability studies for this compound under varying pH and temperature?

- Protocol :

- Accelerated degradation : Incubate samples at 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products (e.g., hydrolyzed methoxy group) .

- pH dependence : Test stability in buffers (pH 1–13) to identify degradation hotspots (e.g., acid-labile methoxy group) .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation .

- Store in airtight containers at 2–8°C to prevent moisture absorption and degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.